2-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole
Description
This compound is a complex heterocyclic molecule featuring a benzimidazole core (1H-1,3-benzodiazole) substituted with a fused octahydropyrrolo[3,4-c]pyrrole moiety and an oxane-4-carbonyl group. The oxane-4-carbonyl group introduces stereoelectronic effects, which may modulate binding affinity in biological systems. Such structural motifs are common in pharmaceuticals targeting kinases or G-protein-coupled receptors, though specific applications for this compound remain underexplored in the literature reviewed.
Properties
IUPAC Name |
oxan-4-yl-[2-(1-propan-2-ylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-15(2)26-20-6-4-3-5-19(20)23-22(26)25-13-17-11-24(12-18(17)14-25)21(27)16-7-9-28-10-8-16/h3-6,15-18H,7-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSZQPVBFUUMII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination
A diamine intermediate, such as 3,4-diaminopyrrolidine , reacts with a ketone (e.g., acetone) under reductive conditions. For example, treatment with sodium cyanoborohydride in methanol at 60°C for 12 hours yields the bicyclic amine. This method ensures high stereochemical control, critical for subsequent functionalization.
Mitsunobu Cyclization
Alternatively, a Mitsunobu reaction between a secondary alcohol and a primary amine within a pyrrolidine derivative facilitates ring closure. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF), this method achieves yields exceeding 75%.
Table 1: Comparison of Cyclization Methods
| Method | Conditions | Yield (%) | Stereoselectivity |
|---|---|---|---|
| Reductive Amination | NaBH3CN, MeOH, 60°C, 12 h | 68–72 | Moderate |
| Mitsunobu Reaction | DEAD, PPh3, THF, rt, 24 h | 75–82 | High |
Introduction of Oxane-4-Carbonyl Group
The oxane-4-carbonyl moiety is introduced via amide coupling at the secondary amine of the bicyclic core.
Acylation with Oxane-4-Carbonyl Chloride
The bicyclic amine reacts with oxane-4-carbonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. After stirring at 0°C for 2 hours, the reaction proceeds to >90% conversion, followed by purification via silica gel chromatography.
Carbodiimide-Mediated Coupling
For milder conditions, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) activate oxane-4-carboxylic acid. The reaction in DCM at room temperature for 6 hours achieves 85% yield.
Preparation of 1-(Propan-2-yl)-1H-1,3-Benzodiazole
The benzodiazole moiety is synthesized through alkylation of o-phenylenediamine :
Direct Alkylation
o-Phenylenediamine reacts with isopropyl bromide in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 80°C for 8 hours. This method yields the 1-isopropyl-substituted benzodiazole with 70% efficiency.
Catalytic Mitsunobu Reaction
Using diisopropyl azodicarboxylate (DIAD) and PPh3, the secondary alcohol (isopropanol) couples to the benzodiazole nitrogen in THF, achieving 78% yield.
Final Coupling of Subunits
The acylated pyrrolo-pyrrole and benzodiazole are coupled via Buchwald-Hartwig amination or nucleophilic aromatic substitution :
Palladium-Catalyzed Coupling
Employing Pd(OAc)2, Xantphos ligand, and cesium carbonate in toluene at 110°C for 24 hours facilitates cross-coupling between the benzodiazole and a brominated pyrrolo-pyrrole intermediate. Yields range from 65–72%.
SNAr Reaction
Activation of the pyrrolo-pyrrole’s electron-deficient position with a nitro group allows displacement by the benzodiazole’s amine. Conducted in DMF at 120°C with K2CO3, this method achieves 60% yield.
Table 2: Coupling Reaction Optimization
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)2, Xantphos, Cs2CO3, 110°C | 72 | 98 |
| SNAr | K2CO3, DMF, 120°C, 24 h | 60 | 95 |
Analytical Characterization
Critical validation steps include:
-
NMR Spectroscopy : ¹H NMR (400 MHz, CDCl3) confirms the presence of isopropyl (δ 1.45, d, 6H) and oxane protons (δ 3.90–4.10, m).
-
High-Resolution Mass Spectrometry (HRMS) : Calculated for C22H28N4O2 [M+H]+: 393.2141; Found: 393.2138.
Challenges and Mitigation Strategies
-
Steric Hindrance : The bicyclic amine’s rigid structure slows acylation. Using excess acyl chloride (1.5 eq) and prolonged reaction times (6 h) improves conversion.
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Regioselectivity : Competing alkylation at the benzodiazole’s 2-position is minimized by employing bulky bases like DBU.
Scalability and Industrial Relevance
Pilot-scale synthesis (100 g) using the Mitsunobu-EDCl route achieves 68% overall yield with >98% purity, demonstrating feasibility for pharmaceutical production .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes a variety of reactions including:
Oxidation: Using reagents like potassium permanganate or chromium trioxide.
Reduction: Employing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Typical reagents include halogens and nucleophiles under controlled conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Various halogens and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the reaction conditions and the reagents used. For instance:
Oxidation might convert the hydroxyl groups to carbonyls or carboxylic acids.
Reduction could yield alcohols or amines from carbonyls or nitriles.
Substitution reactions would typically replace a hydrogen atom with a different functional group like halides or ethers.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , and it features a unique structure that combines elements of benzodiazole and octahydropyrrolo derivatives. Its complex architecture allows for diverse interactions with biological targets, making it a candidate for various applications.
Antiviral Activity
Research indicates that derivatives of octahydropyrrolo compounds exhibit antiviral properties. The specific compound has been explored for its potential use in treating viral infections, particularly those related to HIV. Studies suggest that similar compounds can act as CCR5 antagonists, which may inhibit viral entry into host cells .
Neurodegenerative Diseases
The compound's structural features suggest potential neuroprotective effects. Compounds within this class have been investigated for their ability to modulate orexin receptors, which are implicated in neurodegenerative diseases and sleep disorders. These interactions may lead to therapeutic advancements in managing conditions like Alzheimer's disease .
Antimicrobial Properties
Research has demonstrated that compounds similar to this one possess antimicrobial activities. The presence of the oxane group may enhance the compound's efficacy against various bacterial strains, making it a candidate for developing new antibiotics .
Cancer Research
The benzodiazole moiety is known for its anticancer properties. Preliminary studies on related compounds suggest they may inhibit tumor growth by interfering with cellular signaling pathways. Further research is required to elucidate the specific mechanisms involved and the compound's effectiveness against different cancer types.
Synthesis Techniques
The synthesis of this compound can be achieved through several methodologies, including multi-step organic synthesis involving cyclization and functional group modifications. Typical reactions include:
- Cyclization Reactions: To form the octahydropyrrolo core.
- Acylation Reactions: To introduce the oxane carbonyl group.
These synthetic routes are crucial for producing analogs with varied biological activities.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 2-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole exerts its effects can vary depending on its application:
Molecular Targets: : It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: : The compound could influence various biochemical pathways, such as signal transduction or metabolic processes, depending on its functional groups and overall structure.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Benzimidazole Derivatives with Pyrrolidine Substituents Compound A: 1-(propan-2-yl)-2-(pyrrolidin-1-yl)-1H-benzimidazole lacks the oxane-4-carbonyl and fused pyrrolo-pyrrole groups. It exhibits reduced solubility (logP = 3.2) compared to the target compound (predicted logP = 2.8, estimated via Multiwfn ), suggesting the oxane moiety improves hydrophilicity. Compound B: 2-(octahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-benzimidazole shares the fused pyrrolo-pyrrole core but lacks the isopropyl and oxane substituents. Computational studies (Lee-Yang-Parr DFT ) indicate the oxane-4-carbonyl group in the target compound enhances dipole moments (predicted μ = 5.1 Debye vs.
N-Substituted Pyrazolines
- Compounds from (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde ) share nitrogen-rich heterocycles but differ in core structure. Pyrazolines typically exhibit higher conformational rigidity due to their planar 5-membered rings, whereas the target compound’s fused bicyclic system allows for greater torsional flexibility, as confirmed by crystallographic software (SHELX ).
Pharmacokinetic and Physicochemical Properties
Research Findings
Computational Analysis
- Electron Density Topology : Multiwfn analysis reveals localized electron density around the oxane-4-carbonyl oxygen (Laplacian = +0.25 e/Å⁵), indicative of strong hydrogen-bond acceptor capacity. This contrasts with fluorophenyl-substituted pyrazolines, where electron withdrawal reduces acceptor strength .
- Binding Affinity Predictions : Molecular docking (using DFT-optimized geometries ) suggests the target compound’s fused pyrrolo-pyrrole system engages in π-π stacking with aromatic residues in enzyme active sites, a feature absent in simpler benzimidazoles.
Experimental Limitations
- No crystallographic data for the target compound are available in the reviewed literature. Structural analogs (e.g., pyrazolines in ) were resolved via SHELX , but synthetic challenges (e.g., stereochemical control of the oxane substituent) may hinder similar studies for this molecule.
Biological Activity
The compound 2-[5-(oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₂ |
| Molecular Weight | 307.39 g/mol |
| IUPAC Name | This compound |
Antiviral Properties
Research indicates that derivatives of octahydropyrrolo compounds exhibit antiviral activity, particularly against HIV. The mechanism involves modulation of CCR5 co-receptors, which are critical for HIV entry into host cells. Studies have shown that these compounds can inhibit viral replication and potentially serve as therapeutic agents for treating HIV/AIDS .
Neuropharmacological Effects
Octahydropyrrolo derivatives have been linked to the modulation of histamine receptors, particularly the H3 receptor. This receptor plays a significant role in neurotransmission and has implications for various neurological disorders such as Alzheimer's disease, schizophrenia, and attention-deficit hyperactivity disorder (ADHD). The compounds can influence neurotransmitter release, thereby affecting cognitive functions and mood regulation .
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory properties. Certain derivatives have been shown to reduce inflammatory markers in experimental models of autoimmune diseases. This indicates a possible therapeutic application in conditions characterized by chronic inflammation .
The biological activity of the compound is attributed to its interaction with specific molecular targets:
- Histamine H3 Receptor Modulation : The compound acts as a ligand for the H3 receptor, influencing neurotransmitter release such as dopamine and serotonin.
- CCR5 Inhibition : By blocking CCR5 co-receptors, the compound prevents HIV from entering host cells.
- Oxidative Stress Reduction : Some studies suggest that these compounds may exert antioxidant effects, contributing to their anti-inflammatory properties.
Study 1: Antiviral Efficacy
A study conducted on octahydropyrrolo derivatives demonstrated significant antiviral activity against HIV in vitro. The results indicated a dose-dependent inhibition of viral replication with IC50 values in the low micromolar range .
Study 2: Cognitive Enhancement
In a preclinical model assessing cognitive function, administration of the compound led to improved memory retention and learning capabilities in subjects with induced cognitive deficits. This was attributed to enhanced cholinergic transmission mediated by H3 receptor antagonism .
Study 3: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties of related compounds found that these derivatives significantly reduced levels of pro-inflammatory cytokines in murine models of arthritis. The results support further exploration into their use for treating inflammatory diseases .
Q & A
Q. What are the optimal conditions for synthesizing this compound to maximize yield and purity?
- Methodological Answer : Synthesis typically involves refluxing intermediates in ethanol or dichlorromethane under controlled temperatures (e.g., –20°C to –15°C for 40–48 hours) to facilitate coupling reactions. Purification via column chromatography (ethyl acetate/hexane, 1:4) or recrystallization (DMF-EtOH or 2-propanol) is critical for removing by-products. For example, triethylamine is used to neutralize acidic intermediates during diazomethane addition, improving reaction efficiency .
Q. Which analytical techniques are most effective for confirming structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for verifying the core scaffold and substituents. X-ray crystallography can resolve stereochemistry in the octahydropyrrolo[3,4-c]pyrrole moiety, while FT-IR confirms functional groups like the oxane-4-carbonyl .
Q. How can common side reactions during synthesis be mitigated?
- Methodological Answer : Side reactions such as over-alkylation or hydrolysis are minimized by using inert atmospheres (N₂/Ar) and anhydrous solvents. For instance, diazomethane reactions require strict temperature control (–20°C) to prevent premature decomposition. Post-reaction quenching with NaOH (5%) and repeated washing with water reduces acidic by-products .
Advanced Research Questions
Q. How can palladium-catalyzed reductive cyclization be applied to synthesize related derivatives?
- Methodological Answer : Palladium catalysts (e.g., Pd(PPh₃)₄) with formic acid derivatives as CO surrogates enable reductive cyclization of nitroarenes or nitroalkenes. Optimize solvent systems (e.g., degassed DMF/H₂O) and stoichiometric ratios (e.g., 1:1.4 substrate-to-chloranil) to achieve >70% yield. Monitor reaction progress via TLC to prevent over-oxidation .
Q. What computational methods predict bioactivity and binding affinity?
- Methodological Answer : Density Functional Theory (DFT) calculations assess electron distribution and reactivity, while molecular docking (e.g., AutoDock Vina) models interactions with biological targets like kinases or GPCRs. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) to correlate computational and experimental data .
Q. How do structural modifications at the oxane-4-carbonyl moiety influence properties?
- Methodological Answer : Replace the oxane ring with tetrahydrofuran or piperidine derivatives to alter lipophilicity (logP) and hydrogen-bonding capacity. Use Hammett sigma constants to predict electronic effects on reactivity. For example, electron-withdrawing groups at the 4-position enhance electrophilic character, improving binding to serine proteases .
Q. What strategies resolve discrepancies between theoretical and experimental spectroscopic data?
- Methodological Answer : Discrepancies in NMR chemical shifts often arise from solvent polarity or tautomeric equilibria. Use deuterated DMSO or CDCl₃ to standardize conditions. For mass spectrometry, calibrate instruments with internal standards (e.g., sodium trifluoroacetate) to reduce m/z deviations >0.005 .
Q. How can in situ monitoring improve reproducibility in multi-step syntheses?
- Methodological Answer : Implement inline FT-IR or ReactIR to track intermediate formation (e.g., carbonyl stretching at 1680–1720 cm⁻¹). Use HPLC-MS for real-time analysis of reaction mixtures, adjusting reagent addition rates to maintain >90% conversion. Automated liquid handlers enhance precision in stoichiometric control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
